5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione
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Overview
Description
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C5H6BrClN2O2. It is a white crystalline solid with a slight bromine and chlorine odor. This compound is known for its strong oxidizing properties and is commonly used as a disinfectant and biocide in various applications, including water treatment and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is typically synthesized through a two-step halogenation process. The starting material, 5,5-dimethylhydantoin, undergoes bromination followed by chlorination. The reaction conditions involve the use of bromine and chlorine as halogenating agents, and the reactions are carried out in an aqueous medium .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The compound is produced in reactors where precise control of temperature, pH, and halogen concentrations is maintained to ensure high yield and purity. The final product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing hypobromous acid and hypochlorous acid upon reaction with water.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Water is the primary reagent, and the reaction occurs under ambient conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically requiring basic or neutral conditions.
Major Products:
Scientific Research Applications
5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione involves the release of hypobromous acid and hypochlorous acid upon contact with water. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death. The compound targets microbial enzymes and proteins, causing oxidative damage and inhibiting essential metabolic processes .
Comparison with Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.
1-Bromo-3-chloro-5,5-dimethylhydantoin: Another closely related compound with similar disinfectant properties.
Uniqueness: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is unique due to its dual halogenation, providing both bromine and chlorine functionalities. This dual action enhances its oxidizing and disinfectant properties, making it more effective in various applications compared to compounds with only one type of halogen .
Properties
IUPAC Name |
5-bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-8-3(10)5(6,7)9(2)4(8)11/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYTFIBAYVANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C)(Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620982 |
Source
|
Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107846-11-7 |
Source
|
Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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